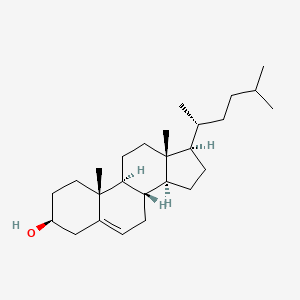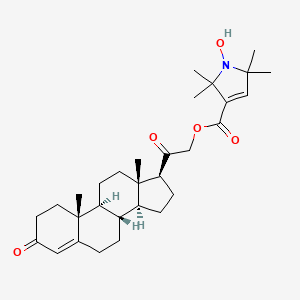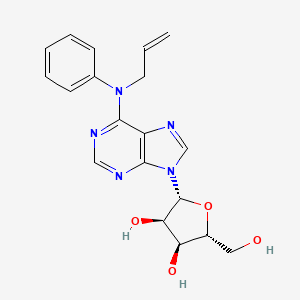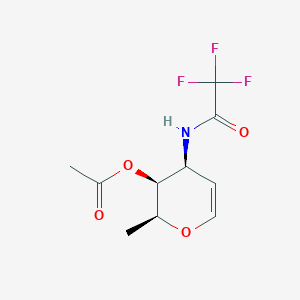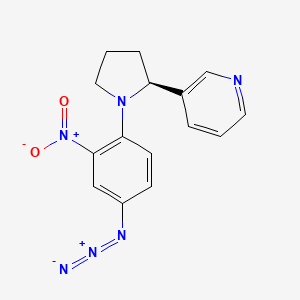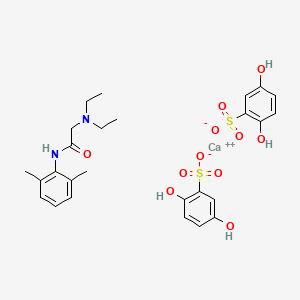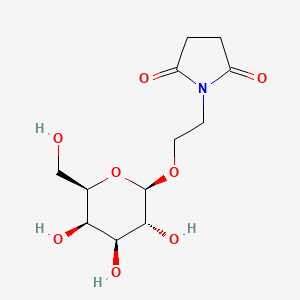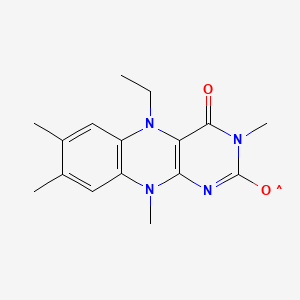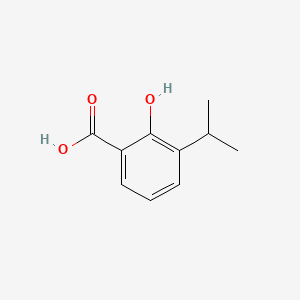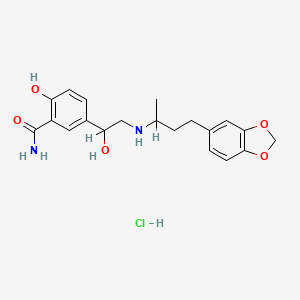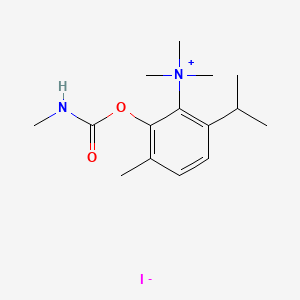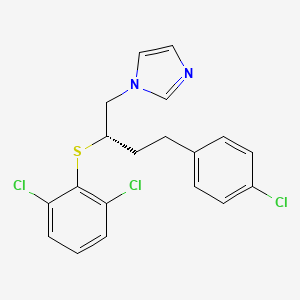
(S)-butoconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-butoconazole is the (S)-enantiomer of butoconazole. It is an enantiomer of a (R)-butaconazole.
科学的研究の応用
Efficacy in Treating Vulvovaginal Candidiasis Butoconazole is a new imidazole derivative that has shown effectiveness in the therapy of vulvovaginal candidiasis. Studies have demonstrated its effectiveness as a therapy for women who prefer solid-type vaginal preparations. The efficacy of butoconazole vaginal suppositories in treating vulvovaginal candidiasis has been compared to clotrimazole vaginal tablets, with butoconazole showing higher cure rates (Adamson et al., 1986).
Analytical Methods for Determining Butoconazole in Human Plasma The development and validation of highly sensitive tandem mass spectrometric assays to evaluate the systemic absorption of Butoconazole following intravaginal administration in humans have been conducted. These methods provide insights into the pharmacokinetics of Butoconazole, allowing for a better understanding of its absorption and systemic distribution (Nouman et al., 2017).
Pharmacokinetics and Vaginal Retention Research has also focused on the pharmacokinetics of Butoconazole, particularly in the context of vaginal applications. Studies have compared the retention times of standard and sustained-release preparations of butoconazole in the vagina, providing valuable information on its duration of action and effectiveness (Weinstein et al., 1994).
Antifungal Potency and Comparative Studies Additional studies have investigated the antifungal potency of Butoconazole against various fungal strains, including Candida albicans. These studies often compare the efficacy of Butoconazole with other antifungal agents, contributing to a better understanding of its relative effectiveness and potential applications in antifungal therapy (Beggs, 1985).
特性
CAS番号 |
151909-74-9 |
|---|---|
製品名 |
(S)-butoconazole |
分子式 |
C19H17Cl3N2S |
分子量 |
411.8 g/mol |
IUPAC名 |
1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2/t16-/m0/s1 |
InChIキー |
SWLMUYACZKCSHZ-INIZCTEOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)
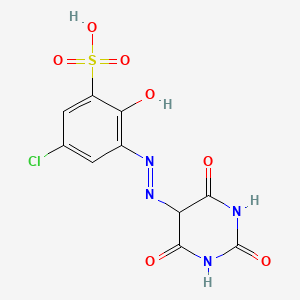
![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)
